molecular formula C13H15N3O3 B2930010 4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide CAS No. 65322-79-4

4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide

Cat. No. B2930010
CAS RN: 65322-79-4
M. Wt: 261.281
InChI Key: XSUREXLVISRXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for 4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide involves the reaction of 4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stir for an additional 12 hours. The reaction mixture is then filtered to remove the dicyclohexylurea byproduct and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired product as a white solid.


Molecular Structure Analysis

The molecular formula of this compound is C13H15N3O3. The exact mass is 261.11134135 g/mol .


Chemical Reactions Analysis

EPAC activates the cAMP signaling pathway, which is involved in various cellular processes . EPAC binds to cAMP and activates downstream signaling pathways, leading to the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 261.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 69.7 Ų . The compound is covalently bonded and has a complexity of 377 .

properties

IUPAC Name

4-ethyl-2,3-dioxo-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-15-8-9-16(12(18)11(15)17)13(19)14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUREXLVISRXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.